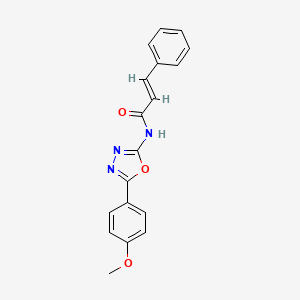

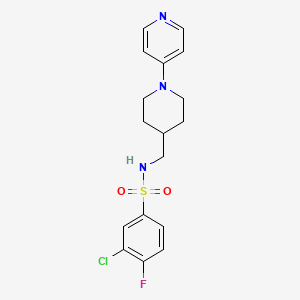

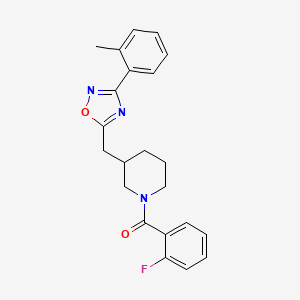

N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)cinnamamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)cinnamamide” is a derivative of cinnamamides . Cinnamic acid, from which cinnamamides are derived, is a natural organic acid in plants with high safety and a variety of pharmacological activities . Cinnamamides have been incorporated in several synthetic compounds with therapeutic potentials including neuroprotective, anti-microbial, anti-tyrosinase, and anti-inflammatory properties .

Synthesis Analysis

The synthesis of cinnamamides from methyl cinnamates and phenylethylamines was catalyzed by Lipozyme® TL IM in continuous-flow microreactors . The reaction parameters and broad substrate range of the new method were studied . Maximum conversion (91.3%) was obtained under the optimal condition of substrate molar ratio of 1:2 (methyl 4-chlorocinnamate: phenylethylamine) at 45 °C for about 40 min .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of cinnamamides from methyl cinnamates and phenylethylamines were catalyzed by Lipozyme® TL IM in continuous-flow microreactors . The reaction parameters and broad substrate range of the new method were studied .Aplicaciones Científicas De Investigación

Computational and Pharmacological Evaluation

Research highlights the computational and pharmacological potential of 1,3,4-oxadiazole derivatives, including their binding and moderate inhibitory effects in assays related to toxicity, tumor inhibition, free radical scavenging, analgesic, and anti-inflammatory potential. Compound variations show good affinity for COX-2 and 5-LOX, correlating to their highest analgesic and anti-inflammatory effects, with some showing significant antioxidant potential and potent effects in toxicity assessment and tumor inhibition (M. Faheem, 2018).

Corrosion Inhibition

Studies have demonstrated the efficacy of 1,3,4-oxadiazole derivatives as corrosion inhibitors for mild steel in sulfuric acid media, revealing their excellent performance and the assumption of adsorption of oxadiazole molecules on the metal surface, providing significant information about the inhibitory behavior of these compounds (M. Bouklah et al., 2006).

Antimicrobial Evaluation

New derivatives of 1,3,4-oxadiazole have been assessed for their antibacterial and antifungal activities against various pathogens. The studies found varying inhibitory effects with specific compounds showing significant effects on bacterial strains and fungal samples, suggesting the potential for future therapeutic properties improvement (Yasin SarveAhrabi et al., 2021).

Anti-Ischemic Activity

Cinnamide derivatives have been synthesized and evaluated for their anti-ischemic activity, indicating effective activities against neurotoxicity induced by glutamine in PC12 cells and demonstrating a protective effect on cerebral infarction (Jian-gang Zhong et al., 2018).

Anticancer Evaluation

The synthesis and anticancer evaluation of 1,3,4-oxadiazole containing cinnamic acid derivatives have been explored, showing that these compounds possess good to moderate activity against various human cancer cell lines, highlighting their potential as anticancer agents (T. Yakantham et al., 2019).

Mecanismo De Acción

Target of Action

The primary targets of N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)cinnamamide are cholinesterase enzymes , specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the regulation of acetylcholine levels , a neurotransmitter that is essential for many functions in the body, including muscle movement and memory formation.

Mode of Action

This compound interacts with its targets by inhibiting the activity of cholinesterase enzymes . This inhibition increases the level of acetylcholine in the cerebral cortex, which can slow down the progression of neurodegenerative diseases like Alzheimer’s .

Biochemical Pathways

The compound affects the cholinergic pathway, which involves the synthesis, release, and degradation of acetylcholine. By inhibiting cholinesterase enzymes, the compound prevents the breakdown of acetylcholine, leading to an increase in its concentration . This can enhance cholinergic transmission, improving cognitive function in conditions like Alzheimer’s disease .

Result of Action

The increase in acetylcholine levels resulting from the action of this compound can have several effects at the molecular and cellular level. It can enhance synaptic transmission in the brain, improving memory and cognition . It may also have potential antimicrobial, anticancer, and antioxidant activities .

Propiedades

IUPAC Name |

(E)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O3/c1-23-15-10-8-14(9-11-15)17-20-21-18(24-17)19-16(22)12-7-13-5-3-2-4-6-13/h2-12H,1H3,(H,19,21,22)/b12-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTTIWTIBWOPJMI-KPKJPENVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-methoxyphenyl)-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)acetamide](/img/structure/B2891590.png)